molecular formula C18H13N3O8 B12538787 6,7-Dimethoxy-4-nitro-3-(6-nitro-2H-1,3-benzodioxol-5-yl)quinoline CAS No. 669769-62-4

6,7-Dimethoxy-4-nitro-3-(6-nitro-2H-1,3-benzodioxol-5-yl)quinoline

Cat. No.: B12538787
CAS No.: 669769-62-4
M. Wt: 399.3 g/mol
InChI Key: GRWXRGAIBNTVTB-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-nitro-3-(6-nitro-2H-1,3-benzodioxol-5-yl)quinoline is a complex organic compound with the molecular formula C18H13N3O8 and a molecular weight of 399.31 g/mol . This compound is characterized by its unique structure, which includes a quinoline core substituted with methoxy, nitro, and benzodioxole groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 6,7-Dimethoxy-4-nitro-3-(6-nitro-2H-1,3-benzodioxol-5-yl)quinoline involves multiple stepsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

6,7-Dimethoxy-4-nitro-3-(6-nitro-2H-1,3-benzodioxol-5-yl)quinoline undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6,7-Dimethoxy-4-nitro-3-(6-nitro-2H-1,3-benzodioxol-5-yl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-4-nitro-3-(6-nitro-2H-1,3-benzodioxol-5-yl)quinoline involves its interaction with specific molecular targets. For example, it has been shown to inhibit the tyrosine kinase c-Met, which plays a crucial role in cancer cell signaling pathways. The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling . This inhibition can lead to reduced cancer cell proliferation and increased apoptosis.

Comparison with Similar Compounds

Similar compounds to 6,7-Dimethoxy-4-nitro-3-(6-nitro-2H-1,3-benzodioxol-5-yl)quinoline include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

669769-62-4

Molecular Formula

C18H13N3O8

Molecular Weight

399.3 g/mol

IUPAC Name

6,7-dimethoxy-4-nitro-3-(6-nitro-1,3-benzodioxol-5-yl)quinoline

InChI

InChI=1S/C18H13N3O8/c1-26-14-4-10-12(5-15(14)27-2)19-7-11(18(10)21(24)25)9-3-16-17(29-8-28-16)6-13(9)20(22)23/h3-7H,8H2,1-2H3

InChI Key

GRWXRGAIBNTVTB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)C3=CC4=C(C=C3[N+](=O)[O-])OCO4)[N+](=O)[O-])OC

Origin of Product

United States

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